molecular formula C9H9F2N3O2 B1407535 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitropyridine CAS No. 1779124-58-1

2-(3,3-Difluoropyrrolidin-1-yl)-5-nitropyridine

Cat. No.: B1407535
CAS No.: 1779124-58-1
M. Wt: 229.18 g/mol
InChI Key: NVRVOKRQAUPYOJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound represents a convergence of two important areas in heterocyclic chemistry: the exploration of fluorinated pyrrolidine derivatives and the continued investigation of nitropyridine compounds. The compound emerged from ongoing research into fluorinated heterocycles, which have gained prominence due to their enhanced biological properties and pharmaceutical applications. The incorporation of fluorine atoms into organic molecules has been a significant focus in medicinal chemistry since the mid-20th century, as fluorine substitution often leads to improved metabolic stability, enhanced binding affinity, and modified pharmacokinetic properties.

The specific combination of 3,3-difluoropyrrolidine with 5-nitropyridine reflects advances in synthetic methodology that allowed for the precise introduction of fluorine atoms at specific positions within heterocyclic systems. This compound belongs to a broader class of nitropyridines that have been extensively studied since the early development of pyridine chemistry. The strategic placement of the nitro group at the 5-position of the pyridine ring, combined with the difluorinated pyrrolidine substituent at the 2-position, creates a molecule with distinct electronic and steric properties that distinguish it from earlier nitropyridine derivatives.

Historical precedent for such compounds can be traced to the development of various pyrrolidine-containing pharmaceuticals and the recognition that pyrrolidine rings are present in numerous natural alkaloids and synthetic drugs. The evolution of fluorine chemistry and its integration into heterocyclic synthesis provided the foundation for creating more sophisticated molecules like this compound, representing a modern approach to drug design and chemical tool development.

Nomenclature and Chemical Identifiers

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds. The name precisely describes the structural components: a pyridine ring bearing a nitro group at the 5-position and a 3,3-difluoropyrrolidin-1-yl substituent at the 2-position. This nomenclature system ensures unambiguous identification of the compound's structure across scientific literature and databases.

Chemical Identifier Value
Chemical Abstracts Service Number 1779124-58-1
Molecular Formula C₉H₉F₂N₃O₂
Molecular Weight 229.18 g/mol
Simplified Molecular-Input Line-Entry System O=N+[O-]
Molecular Design Limited Number MFCD28013876

The Chemical Abstracts Service number 1779124-58-1 serves as the primary registry identifier for this compound, enabling precise tracking across chemical databases and literature. The molecular formula C₉H₉F₂N₃O₂ indicates the presence of nine carbon atoms, nine hydrogen atoms, two fluorine atoms, three nitrogen atoms, and two oxygen atoms, reflecting the compound's composition. The molecular weight of 229.18 grams per mole places it within a typical range for small molecule pharmaceuticals and research compounds.

The Simplified Molecular-Input Line-Entry System representation provides a text-based description of the molecular structure that can be interpreted by chemical software and databases. This notation system captures the connectivity and stereochemistry of the molecule in a format suitable for computational analysis and database searching. The Molecular Design Limited number MFCD28013876 represents an additional identifier used in commercial chemical databases and procurement systems.

Structural Overview and Molecular Formula

The molecular structure of this compound consists of two distinct heterocyclic components connected through a carbon-nitrogen bond. The pyridine ring serves as the central aromatic core, providing a six-membered heterocycle with one nitrogen atom. The nitro group at the 5-position introduces strong electron-withdrawing character to the pyridine system, significantly affecting the electronic distribution and reactivity of the molecule.

The pyrrolidine moiety represents a five-membered saturated heterocycle containing one nitrogen atom, which forms the connecting link between the two ring systems. The 3,3-difluoro substitution pattern on the pyrrolidine ring introduces two fluorine atoms at the same carbon center, creating a geminal difluoro arrangement. This structural feature is particularly significant because the carbon-fluorine bonds are among the strongest in organic chemistry, imparting exceptional stability to the molecule while modifying its lipophilicity and hydrogen bonding characteristics.

The overall three-dimensional structure places the pyrrolidine ring at an angle relative to the pyridine plane, creating a non-planar molecular geometry that influences the compound's interactions with biological targets. The difluorinated carbon center introduces additional steric bulk and electronic effects that can enhance selectivity in biological systems. The nitro group's orientation relative to the pyridine nitrogen creates specific electronic communication patterns that affect the molecule's overall reactivity and binding properties.

The molecular formula C₉H₉F₂N₃O₂ reflects a relatively compact structure with multiple heteroatoms providing diverse interaction possibilities. The presence of three nitrogen atoms in different chemical environments (pyridine nitrogen, pyrrolidine nitrogen, and nitro nitrogen) creates multiple sites for potential hydrogen bonding and electronic interactions. The two fluorine atoms contribute to the molecule's unique properties through their high electronegativity and small size, allowing them to participate in specific interactions while maintaining low steric hindrance.

Relevance in Contemporary Chemical Research

This compound has gained significant attention in contemporary chemical research due to its potential applications in medicinal chemistry and its role as a versatile building block for pharmaceutical development. The compound's unique structural features make it particularly valuable for targeting specific biological pathways and developing new therapeutic agents. The combination of the electron-deficient nitropyridine system with the fluorinated pyrrolidine moiety creates opportunities for selective binding to various biological targets.

Research into this compound has focused on its potential as an intermediate for synthesizing more complex pharmaceutical molecules. The difluorinated pyrrolidine component has been recognized for its ability to enhance the pharmacokinetic properties of drug candidates, including improved metabolic stability and enhanced membrane permeability. These characteristics are particularly important in drug development, where compounds must demonstrate both potency and suitable pharmaceutical properties for clinical development.

Contemporary studies have explored the compound's reactivity patterns and synthetic utility in preparing related derivatives. The nitro group provides a reactive site for reduction reactions, potentially yielding amino derivatives that can undergo further functionalization. The pyrrolidine nitrogen offers additional synthetic possibilities through alkylation, acylation, and other standard transformations. This synthetic versatility makes the compound valuable as a starting material for generating diverse chemical libraries.

The compound's relevance extends to its potential applications in developing inhibitors for specific enzyme systems. Research has indicated that difluoropyrrolidine-containing compounds can exhibit enhanced binding affinity for certain protein targets, particularly those involved in metabolic pathways. The structural similarity to natural substrates, combined with the unique properties imparted by fluorine substitution, positions these compounds as promising leads for drug development programs targeting diabetes, cancer, and neurodegenerative diseases.

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3O2/c10-9(11)3-4-13(6-9)8-2-1-7(5-12-8)14(15)16/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRVOKRQAUPYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitropyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.

    Attachment of the Difluoropyrrolidine Moiety: The difluoropyrrolidine group is attached through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a difluoropyrrolidine precursor under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(3,3-Difluoropyrrolidin-1-yl)-5-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-5-nitropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety can enhance binding affinity to these targets, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituent Key Features (Evidence)
2-(3,3-Difluoropyrrolidin-1-yl)-5-nitropyridine C₉H₉F₂N₃O₂ 229.19 3,3-Difluoropyrrolidinyl High electronegativity from fluorine; rigid pyrrolidine ring
2-(trans-3,5-Dimethylpiperidin-1-yl)-5-nitropyridine C₁₂H₁₇N₃O₂ 243.29 trans-3,5-Dimethylpiperidinyl Larger ring size (piperidine); steric hindrance from methyl groups
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine C₁₁H₁₁N₃O₂ 217.22 2,5-Dimethylpyrrolyl Non-fluorinated; aromatic pyrrole substituent
2-(4-Methylpiperazin-1-yl)-5-nitropyridine C₁₀H₁₄N₄O₂ 234.25 4-Methylpiperazinyl Basic piperazine group; potential for hydrogen bonding

Key Observations :

  • Steric and Conformational Differences : Piperidine derivatives (e.g., trans-3,5-dimethylpiperidinyl in ) introduce larger ring systems with axial methyl groups, increasing steric bulk. In contrast, the difluoropyrrolidine ring offers a smaller, more rigid structure.
  • Metabolic Stability: Fluorine atoms in the target compound may block oxidative metabolism, a feature absent in non-fluorinated analogs like 2-(2,5-dimethylpyrrolyl)-5-nitropyridine .

Biological Activity

2-(3,3-Difluoropyrrolidin-1-yl)-5-nitropyridine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its synthesis, biological evaluations, and specific activities against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate pyridine derivatives and fluorinated pyrrolidines. The introduction of the nitro group at the 5-position of the pyridine ring is crucial for enhancing biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibits significant inhibition against Helicobacter pylori urease, which is vital for its survival in acidic environments. The IC50 values for urease inhibition were found to be lower than standard inhibitors such as thiourea, indicating potent activity .

Antiparasitic Activity

The compound has also been tested for its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that derivatives of 5-nitroindazole structures exhibited promising results with IC50 values significantly lower than those of traditional treatments like benznidazole. This suggests that this compound could serve as a lead compound for further development in antiparasitic therapies .

Study on Urease Inhibition

In a comparative study on urease inhibitors, this compound showed an IC50 value of approximately 2.0 µM. This was significantly lower than the IC50 value of thiourea (23.2 µM), highlighting its potential as a therapeutic agent against H. pylori infections .

Evaluation Against T. cruzi

A series of experiments were conducted using various derivatives to assess their activity against T. cruzi. The results indicated that certain modifications to the compound structure could enhance selectivity and efficacy, achieving up to 60% reduction in parasitemia in mouse models when administered in combination therapy with existing drugs .

Research Findings

Compound Target IC50 (µM) Notes
This compoundUrease2.0Potent inhibitor compared to thiourea (23.2 µM)
Derivative A (from 5-nitroindazole)T. cruzi (epimastigotes)0.49Effective against drug-sensitive strains
Derivative B (from 5-nitroindazole)T. cruzi (amastigotes)0.41Higher selectivity than traditional treatments

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitropyridine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 5-nitro-2-chloropyridine and 3,3-difluoropyrrolidine. Key steps include using a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to deprotonate the pyrrolidine nitrogen, enhancing nucleophilicity. Reaction temperature (80–100°C) and catalyst selection (e.g., Pd(PPh₃)₄) significantly influence yield . Optimization should involve monitoring reaction progress via TLC or HPLC and employing microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do key spectral features correlate with its structure?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : ¹⁹F NMR is critical for resolving the difluoropyrrolidine moiety (δ ~ -120 to -140 ppm for CF₂ groups). ¹H NMR will show splitting patterns for aromatic protons (δ ~8.0–9.0 ppm) and pyrrolidine protons (δ ~3.0–4.0 ppm) .
  • IR Spectroscopy : The nitro group (NO₂) exhibits strong asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively .
  • HPLC-MS : Use reverse-phase HPLC with a C18 column and ESI-MS for purity assessment and molecular ion confirmation (expected [M+H]⁺ ~284.1 g/mol) .

Q. How does the nitro group in this compound influence its reactivity in downstream modifications?

  • Methodological Answer : The electron-withdrawing nitro group activates the pyridine ring for further substitution (e.g., reduction to an amine using H₂/Pd-C or Zn/HCl). Reduction conditions must be carefully controlled to avoid over-reduction of the difluoropyrrolidine moiety. Post-reduction characterization via LC-MS and ¹H NMR is essential to confirm product integrity .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can be derived by modifying the difluoropyrrolidine or nitro substituents in this compound?

  • Methodological Answer :

  • Fluorine Substitution : Replace 3,3-difluoropyrrolidine with non-fluorinated or monofluorinated analogs to assess the impact of fluorine’s electronegativity on binding affinity (e.g., in enzyme inhibition assays).
  • Nitro Group Replacement : Substitute NO₂ with CN, CF₃, or NH₂ to study electronic effects on solubility and target interaction. Use molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets like kinases or GPCRs .

Q. How can computational chemistry methods (e.g., DFT, molecular docking) be applied to predict the biological activity or reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to determine electrostatic potential maps, highlighting nucleophilic/electrophilic regions.
  • Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to predict membrane permeability.
  • Docking Studies : Use crystal structures of target proteins (e.g., from PDB) to model binding interactions, prioritizing residues involved in hydrogen bonding with the nitro or fluorine groups .

Q. What strategies can resolve contradictions in experimental data (e.g., conflicting bioassay results) for this compound?

  • Methodological Answer :

  • Purity Validation : Confirm compound purity (>98%) via HPLC and elemental analysis to rule out impurities as confounding factors .
  • Assay Reproducibility : Standardize bioassay conditions (e.g., cell line passage number, serum-free media) across labs. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results .

Q. How can X-ray crystallography be utilized to determine the solid-state structure of this compound, and what challenges might arise?

  • Methodological Answer : Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane). Challenges include low crystal yield due to the compound’s planar aromatic system and fluorine’s high electron density, which may complicate diffraction analysis. Use synchrotron radiation for high-resolution data collection, and refine structures using SHELX .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Difluoropyrrolidin-1-yl)-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-(3,3-Difluoropyrrolidin-1-yl)-5-nitropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.